Propiophenone, 5'-bromo-2'-(2-piperidinoethoxy)-, hydrochloride
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Overview
Description
Propiophenone, 5’-bromo-2’-(2-piperidinoethoxy)-, hydrochloride is a chemical compound with the molecular formula C16-H22-Br-N-O2.Cl-H and a molecular weight of 376.76 . It is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 5’-bromo-2’-(2-piperidinoethoxy)-, hydrochloride typically involves the reaction of 5’-bromo-2’-hydroxypropiophenone with 2-(piperidino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 5’-bromo-2’-(2-piperidinoethoxy)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propiophenone, 5’-bromo-2’-(2-piperidinoethoxy)-, hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propiophenone, 5’-bromo-2’-(2-piperidinoethoxy)-, hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Propiophenone: A simpler analog without the bromine and piperidinoethoxy groups.
Bromopropiophenone: Contains the bromine atom but lacks the piperidinoethoxy group.
Piperidinoethoxypropiophenone: Contains the piperidinoethoxy group but lacks the bromine atom.
Uniqueness
Propiophenone, 5’-bromo-2’-(2-piperidinoethoxy)-, hydrochloride is unique due to the presence of both the bromine atom and the piperidinoethoxy group. This combination imparts specific chemical properties and biological activities that are not observed in the simpler analogs .
Properties
CAS No. |
20800-15-1 |
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Molecular Formula |
C16H23BrClNO2 |
Molecular Weight |
376.7 g/mol |
IUPAC Name |
1-[5-bromo-2-(2-piperidin-1-ylethoxy)phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H22BrNO2.ClH/c1-2-15(19)14-12-13(17)6-7-16(14)20-11-10-18-8-4-3-5-9-18;/h6-7,12H,2-5,8-11H2,1H3;1H |
InChI Key |
TXLFFSJEWZRCMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Br)OCCN2CCCCC2.Cl |
Origin of Product |
United States |
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